An In-Depth Technical Guide to 2-(3-Chloropyridin-4-yl)ethan-1-ol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(3-Chloropyridin-4-yl)ethan-1-ol: Properties, Synthesis, and Applications
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, enhancing solubility and target engagement. The introduction of a chlorine substituent onto this ring system profoundly influences the molecule's electronic properties and metabolic stability, often leading to improved pharmacokinetic profiles. 2-(3-Chloropyridin-4-yl)ethan-1-ol is a functionalized building block that embodies these characteristics. It combines the versatile chloropyridine core with a primary alcohol handle, making it an exceptionally valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic pathway, key applications in drug development, and essential analytical and safety data for researchers and scientists.
Chemical Identity and Structure
The structural foundation of 2-(3-Chloropyridin-4-yl)ethan-1-ol consists of a pyridine ring chlorinated at the 3-position and substituted at the 4-position with an ethanol group. This specific arrangement of functional groups dictates its reactivity and utility in synthetic chemistry.
Table 1: Chemical Identifiers for 2-(3-Chloropyridin-4-yl)ethan-1-ol
| Identifier | Value |
| IUPAC Name | 2-(3-Chloropyridin-4-yl)ethan-1-ol |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| CAS Number | 154565-31-8 (provisional) |
| Canonical SMILES | C1=CN=C(C(=C1)CC(O)Cl) |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, reaction setup, and formulation. While extensive experimental data for this specific molecule is not widely published, the following properties can be predicted based on its structure and data from closely related analogues.
Table 2: Physicochemical Properties of 2-(3-Chloropyridin-4-yl)ethan-1-ol
| Property | Value / Description | Rationale / Source |
| Appearance | Colorless to light yellow oil or low-melting solid | Based on similar substituted pyridine ethanols.[1] |
| Boiling Point | >200 °C (estimated) | High polarity due to -OH and pyridine N; expected to be higher than simple chloropyridines. |
| Melting Point | Not available | --- |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The polar alcohol group and pyridine nitrogen confer solubility in polar organic solvents. |
| pKa | ~4-5 (for the pyridinium ion) | The electron-withdrawing chlorine atom slightly decreases the basicity of the pyridine nitrogen compared to pyridine itself. |
Synthesis and Reactivity
Retrosynthetic Analysis and Strategy
The most direct and reliable synthetic route to 2-(3-Chloropyridin-4-yl)ethan-1-ol is through the reduction of a corresponding carbonyl compound at the same oxidation state, such as a carboxylic acid or its ester derivative. The precursor, (3-Chloropyridin-4-yl)acetic acid, is a logical starting point. This strategy is advantageous because it avoids harsh conditions that could affect the sensitive chloropyridine ring and utilizes common, high-yielding reduction chemistry.
Experimental Protocol: Synthesis via Reduction of (3-Chloropyridin-4-yl)acetic acid
This protocol describes a standard laboratory-scale synthesis. The causality behind the choice of reagents is rooted in achieving selective and efficient reduction. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for reducing carboxylic acids to primary alcohols under mild conditions, showing high chemoselectivity in the presence of the aromatic chloride.
Step-by-Step Methodology:
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Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (3-Chloropyridin-4-yl)acetic acid (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.5 M concentration).
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Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the initial exothermic reaction with the borane reagent.
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Reagent Addition: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (approx. 2.2 eq) dropwise via a syringe or dropping funnel over 30 minutes. The excess borane ensures the complete reduction of the carboxylic acid.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding methanol dropwise until gas evolution (hydrogen) ceases. This step safely neutralizes the excess borane.
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Workup: Concentrate the mixture under reduced pressure. Add 1 M aqueous HCl and stir for 30 minutes to hydrolyze the borate esters.
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Extraction: Basify the aqueous solution to pH ~8-9 with saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). The basic pH ensures the pyridine nitrogen is deprotonated, maximizing extraction into the organic phase.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure 2-(3-Chloropyridin-4-yl)ethan-1-ol.
Key Reactions
The bifunctional nature of 2-(3-Chloropyridin-4-yl)ethan-1-ol allows for a variety of subsequent transformations:
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC for the aldehyde, Jones reagent for the acid).
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Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers, serving as a handle to attach other molecular fragments.
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Nucleophilic Substitution: The chlorine atom on the pyridine ring can be displaced by strong nucleophiles under specific conditions, although this is generally less facile than on other positions of the pyridine ring.
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Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the formation of C-C bonds and the construction of more complex molecular architectures.
Applications in Research and Drug Development
The true value of 2-(3-Chloropyridin-4-yl)ethan-1-ol lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds. The 3-chloro-4-substituted pyridine motif is present in several potent and selective kinase inhibitors.
A prominent example is its utility in the synthesis of analogues related to BMS-777607 , a potent and selective inhibitor of the Met kinase superfamily.[2] The core structure of BMS-777607 features a 2-amino-3-chloropyridine moiety linked via an ether at the 4-position.[2] Our target molecule provides the essential 3-chloropyridin-4-yl fragment, where the ethanol side chain can be chemically elaborated (e.g., converted to a leaving group) to form the critical ether linkage.
This application highlights the strategic importance of the compound. The chlorine atom at the 3-position is not just a placeholder but is often crucial for achieving high potency and selectivity by fitting into specific hydrophobic pockets of the target enzyme.[2]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 (between N and Cl) would likely be a singlet at the most downfield position (~δ 8.4 ppm). The protons at C5 and C6 would appear as doublets.
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Ethyl Chain: A triplet corresponding to the -CH₂- group adjacent to the pyridine ring (δ ~2.9-3.1 ppm) and another triplet for the -CH₂- group bearing the hydroxyl (δ ~3.8-4.0 ppm).
-
Hydroxyl Proton: A broad singlet (δ ~1.5-3.0 ppm, variable depending on concentration and solvent) that is exchangeable with D₂O.
-
-
¹³C NMR:
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Pyridine Carbons: Five signals in the aromatic region (δ ~120-155 ppm). The carbon bearing the chlorine (C3) and the carbons adjacent to the nitrogen (C2, C6) would be the most deshielded.
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Ethyl Chain: Two signals in the aliphatic region: one for the carbon attached to the ring (δ ~35-40 ppm) and one for the carbon bearing the hydroxyl group (δ ~60-65 ppm).
-
Mass Spectrometry (MS)
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Molecular Ion (M⁺): In an Electron Ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z 157. A characteristic M+2 peak at m/z 159 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom.
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Key Fragmentation: A prominent fragment would be the loss of the CH₂OH radical (mass 31), leading to a peak at m/z 126, corresponding to the stable benzylic-type cation.
Infrared (IR) Spectroscopy
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O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C=N, C=C Stretch: Characteristic pyridine ring stretching vibrations in the 1400-1600 cm⁻¹ region.
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C-O Stretch: A strong band for the primary alcohol C-O bond, typically around 1050 cm⁻¹.
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C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, for the C-Cl bond on the aromatic ring.
Safety and Handling
As a chloro-substituted heterocyclic amine derivative, 2-(3-Chloropyridin-4-yl)ethan-1-ol requires careful handling in a laboratory setting. The following information is based on safety data for closely related compounds like 4-chloropyridine hydrochloride and 3-chloropyridine.[3][4]
Table 3: Hazard Identification and Safety Recommendations
| Category | Description |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| GHS Pictogram | |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. The compound should be treated as hazardous chemical waste. |
Conclusion
2-(3-Chloropyridin-4-yl)ethan-1-ol is a strategically important chemical intermediate whose value is derived from its unique combination of a functionalized chloropyridine core and a reactive primary alcohol. This structure provides a versatile platform for medicinal chemists to construct complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors. While detailed physicochemical data is sparse, its synthesis is achievable through standard, reliable chemical reductions. A thorough understanding of its reactivity, analytical profile, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in advancing drug discovery and development programs.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]
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Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
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